1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17830883
InChI: InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2
SMILES:
Molecular Formula: C7H9ClN6
Molecular Weight: 212.64 g/mol

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17830883

Molecular Formula: C7H9ClN6

Molecular Weight: 212.64 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C7H9ClN6
Molecular Weight 212.64 g/mol
IUPAC Name 1-[2-(4-chloropyrazol-1-yl)ethyl]triazol-4-amine
Standard InChI InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2
Standard InChI Key NUOMGYMULVNHBN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CCN2C=C(N=N2)N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The target compound features a 4-chloro-1H-pyrazole ring connected to a 1H-1,2,3-triazol-4-amine group through a two-carbon ethyl chain. This configuration introduces multiple sites for hydrogen bonding (via the amine and triazole N–H groups) and potential halogen interactions (from the chloro substituent). The molecular formula is inferred as C₇H₉ClN₆, with a calculated molecular weight of 212.64 g/mol based on analogous structures .

Key structural parameters can be extrapolated from crystallographic data of related compounds. For instance, in 4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine (PubChem CID 107042852), the pyrazole and triazole rings exhibit near-planar arrangements with inter-ring torsion angles of 38.3°–9.4° . Similar distortions are expected in the ethyl-linked derivative due to steric interactions between the heterocycles.

Spectroscopic Signatures

While direct spectroscopic data for 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine are unavailable, insights can be drawn from its methyl analogue :

  • ¹H NMR: Pyrazole protons resonate as doublets at δ 3.24–5.54 ppm, while triazole NH₂ appears as a broad singlet near δ 5.8–6.2 ppm.

  • ¹³C NMR: The thiazole C2 carbon (if present) appears at δ 165.4–165.8 ppm, though this feature may vary with substitution patterns .

Synthetic Methodologies

Precursor Synthesis

The synthesis likely proceeds through a multi-step sequence:

  • Chalcone Formation: Reaction of 4-chloro-1H-pyrazole-1-ethanone with benzaldehydes under basic conditions yields α,β-unsaturated ketones .

  • Pyrazoline-Thioamide Intermediate: Condensation of chalcones with thiosemicarbazide in ethanol/NaOH generates pyrazoline-N-thioamides .

  • Cyclization to Target Compound: Treatment with ethyl 2-chloro-3-oxobutanoate or analogous electrophiles facilitates cyclocondensation to form the triazole-ethyl-pyrazole scaffold .

A representative pathway is illustrated below:

Scheme 1: Hypothetical Synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

  • 4-Chloro-1H-pyrazole-1-ethanone+RCHOEtOH, NaOHChalcone\text{4-Chloro-1H-pyrazole-1-ethanone} + \text{RCHO} \xrightarrow{\text{EtOH, NaOH}} \text{Chalcone}

  • Chalcone+ThiosemicarbazideΔPyrazoline-N-thioamide\text{Chalcone} + \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Pyrazoline-N-thioamide}

  • Pyrazoline-N-thioamide+ClCH2COCO2EtEt3NTarget Compound\text{Pyrazoline-N-thioamide} + \text{ClCH}_2\text{COCO}_2\text{Et} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Yields for analogous reactions range from 77% to 90%, depending on substituents .

Physicochemical Properties

Crystallographic Data

Although no single-crystal data exist for the title compound, related structures exhibit monoclinic systems with space group Cc and unit cell parameters:

  • a=13.9896(9)A˚a = 13.9896(9)\, \text{Å}

  • b=21.9561(14)A˚b = 21.9561(14)\, \text{Å}

  • c=7.1643(5)A˚c = 7.1643(5)\, \text{Å}

  • β=91.782(6)\beta = 91.782(6)^\circ

Intermolecular interactions in such systems typically involve π–π stacking (3.6 Å separation) and edge-to-face C–H∙∙∙π contacts (3.86 Å) .

Stability and Solubility

The compound is expected to exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to its amine and triazole functionalities. Thermal stability is inferred from analogous pyrazolyltriazoles, which decompose above 250°C .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich triazole amine group serves as a nucleophilic site for reactions with:

  • Acyl chlorides: Forms amide derivatives at the NH₂ position.

  • Alkyl halides: Undergoes N-alkylation to yield quaternary ammonium salts.

Coordination Chemistry

The triazole and pyrazole nitrogen atoms can act as ligands for transition metals. In silver(I) complexes, linear N–Ag–N coordination geometries are observed with bond lengths of 2.1280 Å and angles of 168.93° .

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